O-Desmethyl Everolimus is derived from Everolimus, a compound that was first approved by the U.S. Food and Drug Administration in 2009 for clinical use. It is classified under the category of synthetic organic compounds and is included in the World Health Organization's Essential Medicines List, signifying its importance in medical treatments .
The synthesis of O-Desmethyl Everolimus typically involves the demethylation of Everolimus. Various methods have been explored for this process:
O-Desmethyl Everolimus has the molecular formula C25H25NO4, with a molecular weight of 413.48 g/mol. The structure consists of a complex arrangement that includes a tricyclic core typical of mTOR inhibitors, along with various functional groups that enhance its pharmacological properties .
O-Desmethyl Everolimus undergoes several chemical reactions relevant to its functionality:
The mechanism of action for O-Desmethyl Everolimus is primarily through its inhibition of the mTOR pathway. This inhibition results in:
O-Desmethyl Everolimus has significant applications in:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7